molecular formula C12H16O3 B8792194 Ethyl [(2,3-dimethylphenyl)oxy]acetate

Ethyl [(2,3-dimethylphenyl)oxy]acetate

Cat. No.: B8792194
M. Wt: 208.25 g/mol
InChI Key: ZECSUZBYOAVAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2,3-dimethylphenyl)oxy]acetate (CAS: Not explicitly provided in evidence) is an aromatic ether ester featuring a 2,3-dimethylphenyl group linked via an oxygen atom to an ethyl acetate moiety. Its structure combines electron-donating methyl substituents on the phenyl ring with the ester functional group, influencing its physicochemical properties and reactivity.

This compound is structurally related to intermediates in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic frameworks (e.g., pyridones, thiazolidinones) .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3

InChI Key

ZECSUZBYOAVAIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
Ethyl [(2,3-dimethylphenyl)oxy]acetate 2,3-dimethyl C₁₂H₁₆O₃ Enhanced lipophilicity; intermediate in heterocycle synthesis
Ethyl (2,3-dichlorophenoxy)acetate 2,3-dichloro C₁₀H₁₀Cl₂O₃ Electron-withdrawing Cl groups increase reactivity; herbicide analog
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-fluoro, 2,6-dimethoxy C₁₂H₁₅FO₄ Fluorine and methoxy groups enhance metabolic stability; potential CNS drug candidate
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate 2,3-dimethyl, 2-hydroxy C₁₁H₁₄O₃ Hydroxy group introduces hydrogen bonding; chiral intermediate

Key Findings :

  • Electron-donating methyl groups (as in the target compound) increase steric hindrance and lipophilicity, favoring membrane permeability in drug design .
  • Halogenated derivatives (e.g., Cl, F) exhibit higher polarity and reactivity, making them suitable for electrophilic substitutions or agrochemical applications .
  • Methoxy and hydroxy substituents improve water solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Ester Group Modifications

Variations in the ester moiety alter hydrolysis rates and metabolic stability:

Compound Name Ester Group Molecular Formula Stability/Applications Evidence Source
This compound Ethyl C₁₂H₁₆O₃ Moderate hydrolysis resistance; used in cyclization reactions
Methyl acetoacetate Methyl C₅H₈O₃ Rapid hydrolysis; pharmaceutical intermediate
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate Ethyl with hydrazine C₁₂H₁₅ClN₂O₂ Conjugated system enables redox activity; electrochemical sensor precursor

Key Findings :

  • Ethyl esters generally exhibit slower hydrolysis than methyl esters due to increased steric hindrance, enhancing in vivo stability .
  • Conjugated systems (e.g., hydrazin-ylidene in ) enable unique electrochemical behaviors, useful in sensor technologies .

Reactivity Insights :

  • Methyl-substituted phenyl rings resist electrophilic attack but facilitate Friedel-Crafts alkylation in acidic conditions .
  • Chlorinated analogues undergo nucleophilic aromatic substitution more readily due to electron-deficient rings .

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